molecular formula C18H14ClN5O3 B2471503 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021125-49-4

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

Cat. No. B2471503
CAS RN: 1021125-49-4
M. Wt: 383.79
InChI Key: ZIWMXYTYPQMDII-UHFFFAOYSA-N
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Description

“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” is a compound that belongs to the class of triazoloquinoxaline-based derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazole compounds, which are part of the structure of the compound , are known for their reactivity. They can undergo a variety of reactions, including reactions with europium under solvothermal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 200 °C and a density of 1.28±0.1 g/cm3 .

Scientific Research Applications

Arylmethylidenefuranones and Related Compounds

Arylmethylidenefuranones and their reactions with C- and N-nucleophiles have been systematically reviewed, demonstrating the synthesis of a wide range of compounds with potential applications in medicinal chemistry. These reactions yield diverse structures, including amides, pyrrolones, and benzofurans, which could be foundational for developing novel therapeutic agents (Kamneva, Anis’kova, & Egorova, 2018).

Heterocyclic Compounds in CNS Drug Synthesis

Functional chemical groups, particularly heterocycles like furan and thiophene, play a crucial role in the design of central nervous system (CNS) drugs. These compounds exhibit a range of effects, from depression to convulsion, indicating their potential in developing novel CNS therapies (Saganuwan, 2017).

Antioxidant Capacity of Furan Compounds

The review of the ABTS/potassium persulfate decolorization assay highlights the antioxidant capacity of certain furan compounds. While specific to phenolic antioxidants, this research underscores the potential of furan derivatives in mitigating oxidative stress, relevant to various diseases including neurodegenerative disorders (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antibacterial Activity of Triazole and Triazole-Containing Hybrids

Triazole and triazole-containing hybrids demonstrate potent antibacterial activity against Staphylococcus aureus, including drug-resistant strains. This suggests the utility of triazole derivatives in addressing antibiotic resistance, a growing concern in medical science (Li & Zhang, 2021).

Bioactive Nucleobases and Nucleosides

Furanyl- and thienyl-substituted nucleobases and nucleosides have been reviewed for their importance in medicinal chemistry. These compounds exhibit antiviral, antitumor, and antimycobacterial activities, highlighting the therapeutic potential of heteroaryl-substituted derivatives in drug development (Ostrowski, 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown promising results as anticancer agents , suggesting potential avenues for future research.

properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3/c19-13-5-2-1-4-12(13)17-22-21-15-7-8-16(23-24(15)17)27-11-9-20-18(25)14-6-3-10-26-14/h1-8,10H,9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWMXYTYPQMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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